

Section 1: Chemical Identity and Significance

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Compound of Interest

Compound Name: *Isoamyl acetoacetate*

CAS No.: 2308-18-1

Cat. No.: B147136

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Isoamyl acetoacetate is a β -keto ester, a class of compounds renowned for its utility as a synthetic intermediate and its prevalence in flavor and fragrance applications. Its structure, featuring both a ketone and an ester functional group, allows for a wide range of chemical transformations, making it a valuable building block in organic synthesis. Understanding its fundamental properties is the cornerstone of its effective application.

Table 1: Core Chemical Identifiers

Identifier	Value	Source
IUPAC Name	3-methylbutyl 3-oxobutanoate	[1]
Synonyms	Isopentyl acetoacetate, Acetoacetic acid isoamyl ester	[2][3]
CAS Number	2308-18-1	[3]
Molecular Formula	C ₉ H ₁₆ O ₃	[2]
Molecular Weight	172.22 g/mol	[2]

| Chemical Structure | CH3COCH2COOCH2CH2CH(CH3)2 | |

Section 2: Physicochemical Properties: A Practical Perspective

The macroscopic behavior of a compound is dictated by its physical properties. For the laboratory scientist, these values are critical for procedural design, from selecting an appropriate purification method to determining suitable solvent systems.

Table 2: Key Physical and Chemical Properties of **Isoamyl Acetoacetate**

Property	Value	Scientific Implication & Causality
Appearance	Colorless, clear liquid	Indicates high purity; absence of conjugated chromophores.[2]
Odor	Ethereal, fruity, winey, fermented apple-like, sweet buttery	Volatility and molecular structure contribute to its characteristic scent, making it valuable in the flavor and fragrance industry.[2]
Boiling Point	222-224 °C (at 760 mmHg) 89-91 °C (at 6 mmHg)	The high atmospheric boiling point suggests strong intermolecular forces. The significant reduction in boiling point under vacuum is critical; it dictates that vacuum distillation is the preferred method for purification to prevent thermal decomposition that can occur at temperatures above 200 °C.[1][2]
Specific Gravity	0.956 - 0.964 @ 25 °C	Being less dense than water (1.0 g/mL), it will form the upper organic layer during aqueous extractions, a key consideration for reaction work-ups.[1]
Refractive Index	1.426 - 1.430 @ 20 °C	This property is a rapid and non-destructive method for assessing the purity of liquid samples. A deviation from this range can indicate the presence of contaminants.[1][2]

Property	Value	Scientific Implication & Causality
Solubility	Soluble in alcohol and oils; Insoluble in water	The long alkyl chain (isoamyl group) imparts significant nonpolar character, leading to miscibility with organic solvents but poor solubility in water. This is fundamental for designing liquid-liquid extraction protocols.[2]
Flash Point	101.67 °C (215 °F)	This relatively high flash point classifies it as a combustible, not flammable, liquid, which informs storage and handling requirements. It indicates that it does not ignite easily under ambient conditions.[1][3]

| Vapor Pressure | 0.167 mmHg @ 25 °C (estimated) | The low vapor pressure corresponds to its relatively high boiling point and explains its persistence in formulations.[1] |

Section 3: Spectroscopic Profile for Structural Verification

Confirming the identity and purity of a synthesized or purchased compound is a non-negotiable step in research. The following spectroscopic data provide a definitive fingerprint for **isoamyl acetoacetate**.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern. For **isoamyl acetoacetate**, the electron ionization (EI) spectrum is characterized by fragmentation that reflects its structure.

Table 3: Principal Mass Spectrometry Peaks (EI-MS)

m/z (Mass-to-Charge Ratio)	Relative Intensity	Probable Fragment
43.0	99.99	[CH₃CO]⁺ (Acetyl cation) - Often the base peak for acetates and methyl ketones.
70.0	55.44	[C ₅ H ₁₀] ⁺ (Isopentenyl cation from cleavage and rearrangement of the alcohol moiety).
55.0	29.77	Further fragmentation of the isopentenyl group.
41.0	21.42	[C ₃ H ₅] ⁺ (Allyl cation).
85.0	19.52	[CH ₃ COCH ₂ CO] ⁺ (Acetoacetyl cation).

Source: PubChem CID 61296[2]

Infrared (IR) Spectroscopy

IR spectroscopy is essential for identifying the functional groups present. As a β -keto ester, **isoamyl acetoacetate** exhibits two distinct carbonyl absorptions.

Table 4: Characteristic Infrared (IR) Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Functional Group	Rationale
~2960, 2875	Strong	C-H Stretch (Alkyl)	Corresponds to the sp ³ C-H bonds in the isoamyl and acetyl groups.[4]
~1745	Strong	C=O Stretch (Ester)	This is the characteristic absorption for the ester carbonyl group. [4]
~1720	Strong	C=O Stretch (Ketone)	This absorption corresponds to the ketone carbonyl group. The presence of two distinct C=O peaks is a hallmark of a β-keto ester.[4]

| ~1150-1250 | Strong | C-O Stretch (Ester) | Represents the stretching vibration of the C-O single bond in the ester linkage. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the electronic environment and connectivity of hydrogen atoms in the molecule.

Table 5: Predicted ¹H NMR Chemical Shifts

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~0.9	Doublet	6H	-CH(CH ₃) ₂
~1.5	Quartet	2H	-OCH ₂ CH ₂ CH-
~1.7	Multiplet	1H	-CH ₂ CH(CH ₃) ₂
~2.2	Singlet	3H	CH ₃ CO-
~3.4	Singlet	2H	-COCH ₂ CO-
~4.1	Triplet	2H	-OCH ₂ CH ₂ -

Note: These are predicted values; actual spectra may vary based on solvent and instrument.[5]

Section 4: Experimental Workflow: Synthesis and Purification

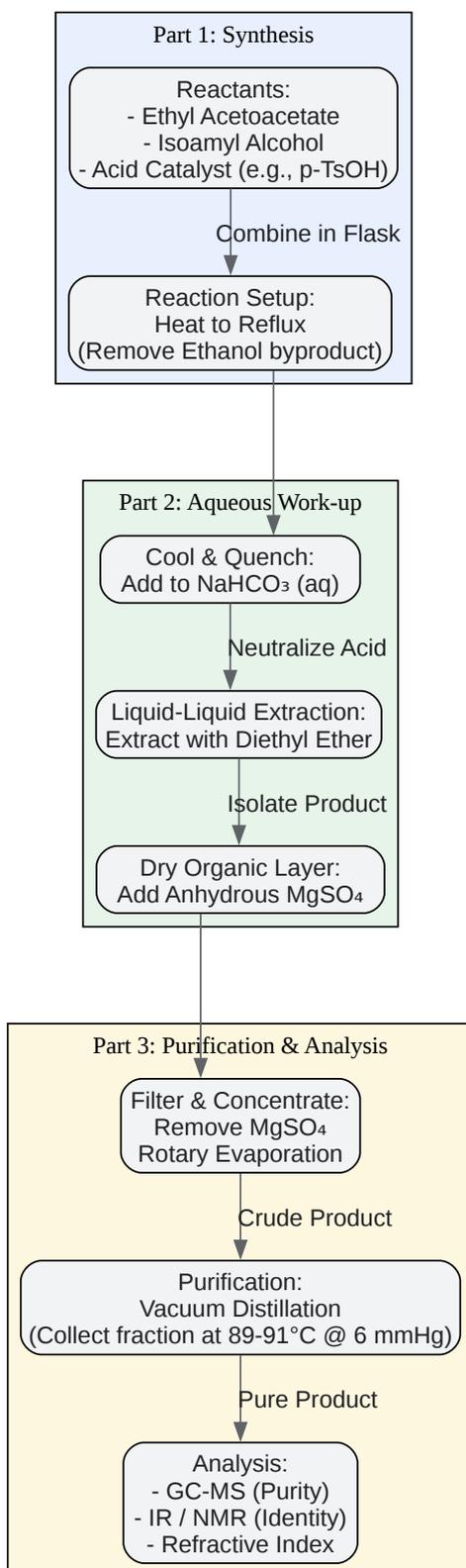
A self-validating protocol is one where the steps are logically derived from the compound's known properties and the outcomes at each stage can be clearly assessed. Here, we outline a robust workflow for the preparation and purification of **isoamyl acetoacetate**.

Scientist's Rationale for Method Selection

While the Claisen condensation is a classic method for forming β -keto esters, a more direct and often higher-yielding approach for a specific ester like **isoamyl acetoacetate** is the transesterification of ethyl acetoacetate with isoamyl alcohol.[6] This reaction is typically acid-catalyzed and driven to completion by removing the ethanol byproduct through distillation. This method avoids the strong basic conditions of the Claisen condensation, which can sometimes lead to side reactions.

Purification is dictated by the boiling point. The atmospheric boiling point of ~223 °C is sufficiently high to risk decomposition. Therefore, vacuum distillation is the mandatory choice, allowing the compound to boil at a much lower temperature (~90 °C), preserving its integrity.[1]
[2]

Workflow Diagram: Synthesis to Pure Product



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Caption: Workflow for **Isoamyl Acetoacetate** Synthesis and Purification.

Detailed Experimental Protocol: Synthesis

- **Apparatus Setup:** Assemble a round-bottom flask with a distillation head, condenser, and collection flask. This setup allows for the removal of the ethanol byproduct as it forms.
- **Charging the Flask:** To the round-bottom flask, add isoamyl alcohol (1.0 eq), ethyl acetoacetate (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.01 eq).
- **Reaction:** Heat the mixture to a gentle reflux. The lower-boiling ethanol (b.p. 78 °C) will distill off, driving the equilibrium towards the product. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- **Completion:** Once the starting material is consumed (typically 2-4 hours), allow the reaction mixture to cool to room temperature.

Detailed Experimental Protocol: Work-up and Purification

- **Neutralization:** Carefully pour the cooled reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO_3). This neutralizes the acid catalyst. Causality: Failure to neutralize the acid will interfere with the extraction and can cause degradation during distillation.
- **Extraction:** Extract the aqueous layer three times with diethyl ether. Combine the organic layers.
- **Washing:** Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water.
- **Drying:** Dry the organic layer over anhydrous magnesium sulfate (MgSO_4). Causality: Water must be removed as it will co-distill with the product and affect purity measurements.
- **Concentration:** Filter off the MgSO_4 and concentrate the filtrate using a rotary evaporator to remove the diethyl ether solvent.

- Vacuum Distillation: Transfer the crude oil to a distillation apparatus suitable for vacuum. Apply vacuum (target ~6 mmHg) and gently heat. Collect the fraction boiling between 89-91 °C.^{[1][2]}
- Characterization: Confirm the purity and identity of the collected fraction using GC-MS, IR, NMR, and by measuring its refractive index.

Section 5: Safety and Handling

Professional laboratory practice demands a thorough understanding of a chemical's hazards.

Isoamyl acetoacetate is classified as an irritant.

Table 6: GHS Hazard Information

Pictogram	Signal Word	Hazard Statements	Precautionary Statements
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|

| Warning | H315: Causes skin irritation. H319: Causes serious eye irritation. | P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | Source: TCI America^[3]

Expert Insight on Handling: The primary hazards are dermal and ocular. The causality for requiring specific personal protective equipment (PPE) is direct:

- Nitrile Gloves: Provide a sufficient barrier against incidental skin contact.
- Safety Goggles/Glasses: Essential to prevent splashes from causing serious eye irritation.
- Laboratory Coat: Protects skin and clothing from spills. All handling should be performed in a well-ventilated fume hood to avoid inhalation of any aerosolized droplets or vapors, especially when heating.

Section 6: Applications in Research and Industry

The physical properties of **isoamyl acetoacetate** directly influence its primary applications:

- **Flavoring Agent:** Its pleasant, fruity odor and relatively low volatility allow it to be used as a flavor component in food products. It is recognized as a flavoring agent by regulatory bodies. [\[2\]](#)
- **Fragrance Component:** Used to impart sweet, fruity top notes in fragrances for cosmetics, shampoos, and lotions. [\[1\]](#)
- **Synthetic Intermediate:** As a β -keto ester, the α -protons (the CH_2 group between the carbonyls) are acidic and can be deprotonated to form a nucleophilic enolate. This enolate can then be used to form new carbon-carbon bonds, a cornerstone of organic synthesis.

This guide provides a comprehensive, practical overview of **isoamyl acetoacetate**, grounding its physical data in the context of real-world laboratory applications. By understanding the "why" behind the data, researchers can handle, synthesize, and utilize this versatile compound with greater efficiency and safety.

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